molecular formula C5H8O B033191 3,4-Dihydro-2H-pyran CAS No. 110-87-2

3,4-Dihydro-2H-pyran

Cat. No.: B033191
CAS No.: 110-87-2
M. Wt: 84.12 g/mol
InChI Key: BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.

Scientific Research Applications

  • Antitumor Activity : A study by Kaplan Can et al. (2005) explored the antitumor activity of poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate), finding it promising for use in cancer therapy (Kaplan Can et al., 2005).

  • Decomposition Research : Saito et al. (1990) studied the unimolecular decomposition of this compound, which results in ethylene and acrolein, a process significant for understanding chemical reactions at high temperatures (Saito et al., 1990).

  • Chemical Synthesis : Longley et al. (2003) reported on the synthesis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran through various chemical reactions, which is important for the production of complex organic compounds (Longley et al., 2003).

  • Gas-Phase Pyrolysis : Wellington (1969) investigated the gas-phase pyrolysis of this compound, providing insights into the behavior of organic compounds under thermal decomposition (Wellington, 1969).

  • Organometallic Synthesis : Schlosser and Schneider (1979) demonstrated the removal of a proton from the allylic position of a dihydropyridine to form an organometallic 8π system, relevant for cost-effective synthesis of organometallic compounds (Schlosser & Schneider, 1979).

  • Synthesis of Pyrans and Pyridones : Sun et al. (2011) developed a method for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, which are important in organic chemistry and pharmaceuticals (Sun et al., 2011).

  • Crystal Structure Analysis : Zukerman-Schpector et al. (2015) explored the crystal structure of a this compound derivative, contributing to our understanding of molecular geometry and interactions (Zukerman-Schpector et al., 2015).

  • Polymer Synthesis : Abbas (1996) synthesized and characterized poly(2-acetoxymethyl-3,4-dihydro-2H-pyran), noting its good thermal and hydrolytic stability, relevant for material science (Abbas, 1996).

Safety and Hazards

3,4-Dihydro-2H-pyran is highly flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if inhaled and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of 3,4-Dihydro-2H-pyran research could involve further exploration of its conformational interconversion in both the neutral and the cationic ground states . Another area of interest could be the exploration of this kind of in situ generated diene for the Diels–Alder cycloaddition reaction .

Mechanism of Action

Target of Action

3,4-Dihydro-2H-pyran (DHP) is primarily used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .

Mode of Action

DHP interacts with its targets by forming a tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also react with pyrazoles to form tetrahydropyran derivatives in the presence of trifluoroacetic acid .

Biochemical Pathways

DHP is involved in the polymerization reaction either alone or with unsaturated compounds . It is used in the synthesis of tetrahydropyranylated products from alcohols . It is also involved in the production of tetrahydropyran derivatives by reacting with pyrazoles . These processes can lead to the formation of more complex molecules with potential applications in the biological field .

Result of Action

The primary result of DHP’s action is the protection of reactive functional groups, which allows for more complex chemical reactions to take place without unwanted side reactions . This makes DHP a valuable tool in organic synthesis, enabling the creation of a wide range of chemical compounds .

Action Environment

The action of DHP is influenced by environmental factors such as the pH and the presence of Lewis acids . It is generally resistant to strong bases, but can undergo changes under low pH values or Lewis acid conditions . The specific reaction conditions, including temperature and solvent, can also have a significant impact on the efficacy and stability of DHP .

Properties

IUPAC Name

3,4-dihydro-2H-pyran
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InChI

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2
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InChI Key

BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Canonical SMILES

C1CC=COC1
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Molecular Formula

C5H8O
Record name DIHYDRO-2H-PYRAN
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DSSTOX Substance ID

DTXSID6041426
Record name 3,4-Dihydro-2H-pyran
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Molecular Weight

84.12 g/mol
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Physical Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS]
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Flash Point

0 °F (NFPA, 2010)
Record name DIHYDRO-2H-PYRAN
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CAS No.

110-87-2; 3174-74-1; 25512-65-6, 110-87-2
Record name DIHYDRO-2H-PYRAN
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Synthesis routes and methods I

Procedure details

Scheme 7 depicts the synthesis of intermediate 11e wherein R3 and Y2 are the same and X═Br. Thus, commercially-available 4-hydroxy-butanoic acid ethyl ester 37 is treated with DHP and CSA, or with DHP, TsOH, and pyridine to provide ester 38. Reduction with LiAlD4 affords deuterated alcohol 39, which is treated with either triphenyl phosphine in CCl4 (Sabitha, G et al., Tetrahedron Letters, 2006, (volume date 2007), 48(2): 313-315) or with methanesulfonyl chloride, lithium chloride, and 2,6-lutidine in DMF (Blaszykowski, C et al., Organic Letters, 2004, 6(21): 3771-3774) to afford chloride 40. Following the same methods as in Scheme 6, chloride 40 may be converted to 11e.
Quantity
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solvent
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[Compound]
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intermediate 11e
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reactant
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Synthesis routes and methods II

Procedure details

The 1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes are also prepared by the coupling reaction between a 1-haloalk-2-ene, for example, 1-bromooct-2-ene, the preparation of which is described in J. Chem. Soc., 3868 (1957) and 1-(tetrahydropyranyloxy)hex-2-en-5-yne. The coupling reaction is conducted in an aqueous or aqueous alcoholic solution, at a temperature of from 0° C. to about 100° C., optionally in the presence of a cuprous salt, for example, cuprous chloride, for from 1 to 24 hours. 1-(Tetrahydropyranyloxy)hex-2-en-5-yne is obtained by the acid-catalyzed reaction between dihydropyran and hex-2-en-5-yn-1-ol, the preparation of which is described in Bull. Soc. Chem. France, 2105 (1963). The reaction is conducted either without solvent or in the presence of an organic solvent such as ether or methylene chloride, in the presence of an acid catalyst such as sulphuric acid, hydrochloric acid or phosphorus oxychloride.
[Compound]
Name
1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
1-haloalk-2-ene
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reactant
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Name
1-bromooct-2-ene
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0 (± 1) mol
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reactant
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Name
1-(tetrahydropyranyloxy)hex-2-en-5-yne
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[Compound]
Name
cuprous
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reactant
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[Compound]
Name
cuprous chloride
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0 (± 1) mol
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reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.
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sodium methoxide
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[Compound]
Name
alkali metal alkoxide
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reactant
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[Compound]
Name
alkali metal alkoxides
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reactant
Reaction Step Eleven

Synthesis routes and methods IV

Procedure details

Following the same procedure as for 2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole, from 8c (1.3 g, 3.8 mmol) in CHCl3 (50 ml), 6N HCl in benzene (5 ml) and 2,3-dihydropyrane (1.7 ml, 19 mmol), 4-chloro-2-[2-phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole (1.0 g, 63%) as a diastereomeric mixture (1:1) was obtained.
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Quantity
50 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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5 mL
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solvent
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2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyran
Reactant of Route 2
3,4-Dihydro-2H-pyran
Reactant of Route 3
3,4-Dihydro-2H-pyran
Reactant of Route 4
3,4-Dihydro-2H-pyran
Reactant of Route 5
3,4-Dihydro-2H-pyran
Reactant of Route 6
3,4-Dihydro-2H-pyran
Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-dihydro-2H-pyran?

A1: this compound has a molecular formula of C5H8O and a molecular weight of 84.12 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided papers, researchers frequently employ techniques like NMR and IR spectroscopy to characterize this compound and its derivatives. For example, [] used 1H NMR to analyze head-to-head and head-to-tail copolymers of this compound derivatives.

Q3: How can this compound be synthesized?

A3: One method involves the dehydration of tetrahydrofurfuryl alcohol using a modified gamma alumina catalyst. This process, described in [], boasts a high yield of 93.4%.

Q4: What is the significance of the Diels-Alder reaction in the context of this compound chemistry?

A4: The Diels-Alder reaction plays a pivotal role in synthesizing substituted pyranoses. [] demonstrates this by employing a hetero-Diels-Alder reaction between ethyl vinyl ether and a thiazolyl-substituted 1-oxabuta-1,3-diene, achieving a 91% yield of the desired this compound product.

Q5: Can you elaborate on the use of this compound in forming spiroacetals?

A5: Yes, [] illustrates the synthesis of (±)-talaromycin B utilizing the nucleophilic ring-opening of an epoxide with an organocuprate derived from 3-ethyl-6-lithio-3,4-dihydro-2H-pyran.

Q6: What are the common polymerization methods for this compound?

A6: this compound can be polymerized using cationic initiators like boron trifluoride/diethyl ether complex, anhydrous ferric chloride, and p-toluene sulfonic acid []. The specific polymerization conditions influence the polymer structure and properties.

Q7: What interesting structural features were observed in the polymerization of this compound-2-carboxyaldehyde?

A7: Polymerization of this compound-2-carboxyaldehyde, also known as acrolein dimer, can result in polymers with unique structural features. [] observed the formation of 6,8-dioxabicyclo[3,2,1]octane units, resulting from intraintermolecular reactions, in addition to the expected unsaturated ether and aldehyde group polymerizations.

Q8: Can you provide an example of this compound being used in a copolymerization reaction?

A8: [] details the synthesis of alternating head-to-head copolymers using 2-methoxy-6-methyl-3,4-dihydro-2H-pyran and other derivatives via ring-opening polymerization. These copolymers were compared to head-to-tail counterparts synthesized via free radical copolymerization, highlighting differences in NMR and IR spectra, as well as thermal properties.

Q9: What are some potential applications of poly(this compound) derivatives?

A9: Poly(this compound) derivatives exhibit potential antitumor activity. For instance, [] and [] explore the synthesis and biological evaluation of poly[(this compound)-alt-(maleic acid)] and its derivatives as antitumor agents, demonstrating cytotoxicities comparable or even superior to DIVEMA, a known antitumor copolymer.

Q10: How does the structure of poly(this compound) derivatives relate to their antitumor activity?

A10: The antitumor activity of poly(this compound) derivatives appears to be influenced by the substituents on the tetrahydropyran ring. [] observed that copolymers containing methoxy, acetoxy, or formyl groups exhibited higher cytotoxicities against tumor and normal cells in vitro.

Q11: Are there any natural products containing the this compound moiety?

A11: Yes, 7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, a constituent of hop oil, has been synthesized using 2-acetyl-3,4-dihydro-2H-pyran and 2-(carboxymethyl)-3,4-dihydro-2H-pyran as key intermediates [].

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